3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
CAS No.:
Cat. No.: VC13612270
Molecular Formula: C6H6BrF3N2
Molecular Weight: 243.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrF3N2 |
|---|---|
| Molecular Weight | 243.02 g/mol |
| IUPAC Name | 3-bromo-1-(3,3,3-trifluoropropyl)pyrazole |
| Standard InChI | InChI=1S/C6H6BrF3N2/c7-5-1-3-12(11-5)4-2-6(8,9)10/h1,3H,2,4H2 |
| Standard InChI Key | FEERQYPNZVUORJ-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1Br)CCC(F)(F)F |
| Canonical SMILES | C1=CN(N=C1Br)CCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered pyrazole ring substituted with a bromine atom at position 3 and a 3,3,3-trifluoropropyl group at position 1. Key structural identifiers include:
-
IUPAC Name: 3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole
-
SMILES:
The trifluoropropyl group enhances lipophilicity, improving membrane permeability, while the bromine atom serves as a site for further functionalization via cross-coupling reactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.02 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 24.7 Ų |
| LogP (Octanol-Water) | 2.81 (estimated) |
Data derived from computational models and experimental analyses indicate moderate hydrophobicity, making the compound suitable for both aqueous and organic reaction conditions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves a two-step process:
-
Trifluoropropylation: Reaction of a pyrazole precursor (e.g., 1H-pyrazole) with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate .
-
Bromination: Introduction of bromine at the 3-position using bromine or -bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile .
A representative reaction scheme is:
Industrial Production
Suppliers such as AiFChem (USA), BOC Sciences (USA), and Advanced Technology & Industrial Co. (Hong Kong) offer the compound at scales ranging from milligrams to kilograms . Industrial protocols emphasize cost-effective halogenation catalysts (e.g., ) and continuous-flow reactors to enhance yield (>85%) and purity (>98%) .
Biological Activities and Mechanisms
Agrochemical Applications
The compound serves as a precursor to herbicides and fungicides. For example, derivatization with thiocarbamate groups yields analogs with potent activity against Botrytis cinerea (EC = 12 ppm) .
Research Advancements and Comparative Analysis
Recent Studies
-
Drug Discovery: Incorporated into kinase inhibitors targeting EGFR (epidermal growth factor receptor), with derivative compounds showing >50% inhibition at 10 µM .
-
Material Science: Enhances the dielectric properties of fluoropolymers, achieving a dielectric constant of 2.3 at 1 MHz.
Comparison with Analogous Compounds
| Compound | Similarity Index | Key Differences |
|---|---|---|
| 3-Bromo-1-(difluoromethyl)-1H-pyrazole | 0.89 | Reduced lipophilicity |
| 3-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole | 0.92 | Lower reactivity in Suzuki couplings |
The bromine atom in 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole enables superior cross-coupling efficiency compared to chloro analogs .
Future Directions and Challenges
Opportunities
-
Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability .
-
Sustainable Synthesis: Development of photocatalytic bromination methods to reduce waste .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume